molecular formula C23H18FN3O3 B8674866 Carbamic acid, N-(9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, phenylmethyl ester CAS No. 1584715-01-4

Carbamic acid, N-(9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, phenylmethyl ester

Cat. No. B8674866
CAS RN: 1584715-01-4
M. Wt: 403.4 g/mol
InChI Key: AMSXEYJKFFVLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-(9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, phenylmethyl ester is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, N-(9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, phenylmethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, N-(9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, phenylmethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1584715-01-4

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

benzyl N-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate

InChI

InChI=1S/C23H18FN3O3/c24-18-13-7-12-17-19(16-10-5-2-6-11-16)25-21(22(28)26-20(17)18)27-23(29)30-14-15-8-3-1-4-9-15/h1-13,21H,14H2,(H,26,28)(H,27,29)

InChI Key

AMSXEYJKFFVLKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-(benzyloxycarbonylamino)acetic acid (6.06 g, 18.59 mmol) in THF (40 mL) cooled at 0° C. was added oxalyl chloride (1.627 mL, 18.59 mmol), followed by DMF (0.05 mL). The mixture was stirred at 0° C. for 1.5 h. A solution of Intermediate A11 (2 g, 9.29 mmol) and 4-methylmorpholine (3.06 mL, 27.9 mmol) in THF (15 mL) was added slowly. After the addition, the reaction mixture was warmed to room temperature and stirred overnight. The reaction mixture was filtered through CELITE® and washed with 40 ml THF. The filtrate was treated with 7N NH3/MeOH (40 mL). The mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated, the residue was taken into EtOAc (150 mL), washed with 1N NaOH (150 mL), the aqueous layer was extracted with EtOAc (2×125 mL). The combined extracts were washed with brine, dried (MgSO4), filtered and concentrated. The residue was dissolved in acetic acid (13 mL, 227 mmol) and treated with ammonium acetate (3.58 g, 46.5 mmol). The mixture was stirred at room temperature overnight. The reaction mixture was concentrated, and suspended in saturated NaHCO3, extracted thrice with DCM. The combined extracts were washed with brine, dried and concentrated. The residue was purified by silica gel chromatography (hexane/EtOAc) to give Intermediate B1A (3.0 g, 79%): HPLC: RT=2.780 min (H2O/MeOH with TFA, CHROMOLITH® SpeedROD, 4.6×50 mm, gradient=4 min, wavelength=220 nm); MS(ES): m/z=404 [M+H+]; 1H NMR (400 MHz, CDCl3) δ 7.92 (1H, br. s.), 7.57 (2H, d, J=7.04 Hz), 7.46-7.53 (1H, m), 7.30-7.46 (8H, m), 7.15-7.23 (2H, m), 6.61 (1H, d, J=8.14 Hz), 5.42 (1H, d, J=8.36 Hz), 5.20 (2H, s).
Name
Quantity
0.05 mL
Type
solvent
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.627 mL
Type
reactant
Reaction Step Three
Quantity
3.06 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
13 mL
Type
reactant
Reaction Step Five
Quantity
3.58 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.